
1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
This compound is a rigid linker used in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation as well as chemical conjugates . It has an empirical formula of C13H19N3O4 and a molecular weight of 281.31 .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl group attached to an azetidin-3-yl group, which is further attached to a 1H-1,2,3-triazole-4-carboxylic acid group . The incorporation of rigidity into the linker region of bifunctional protein degraders like this compound may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 281.31 . It has a predicted boiling point of 450.7±15.0 °C, a predicted density of 1.32±0.1 g/cm3, and a predicted pKa of 3.87±0.10 .Scientific Research Applications
PROTAC Linker Development
PROTACs (Proteolysis Targeting Chimeras): are a novel class of therapeutic agents that target proteins for degradation. The compound serves as a rigid linker in PROTAC molecules . The rigidity of the linker is crucial as it influences the three-dimensional orientation of the molecule, which in turn affects the formation of the ternary complex with the target protein and E3 ubiquitin ligase. This can lead to more efficient targeted protein degradation.
Drug-Like Properties Optimization
Incorporating this compound as a linker in bifunctional protein degraders can optimize drug-like properties . This includes improving pharmacokinetics and pharmacodynamics, enhancing solubility, and reducing off-target effects. The structural rigidity provided by the linker can contribute to the overall stability and efficacy of the drug molecule.
Chemical Conjugates Formation
This compound is also used in the formation of chemical conjugates . These conjugates can be used for targeted drug delivery, where the compound acts as a connector between a therapeutic agent and a targeting moiety. This application is significant in developing treatments with higher specificity and lower toxicity.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)15-4-8(5-15)6-16-7-9(10(17)18)13-14-16/h7-8H,4-6H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIBRWQZVJPEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



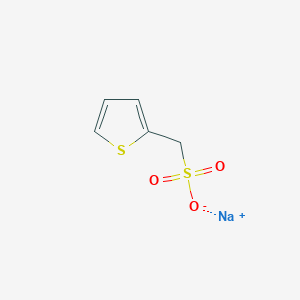
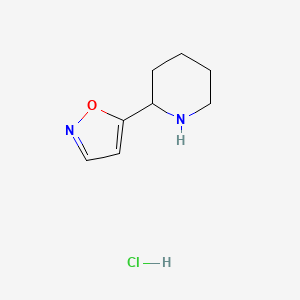
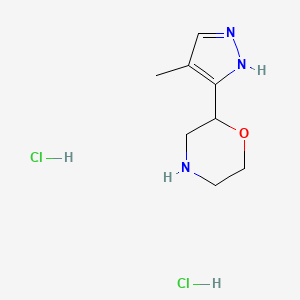


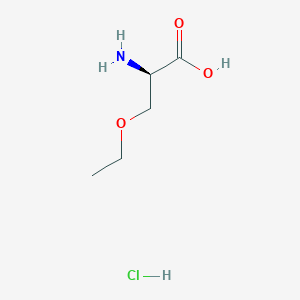
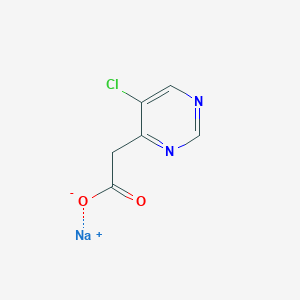
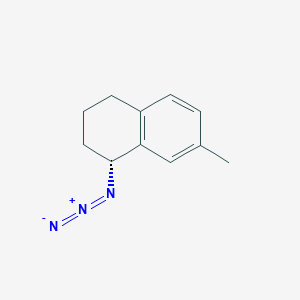

![N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413440.png)
![[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1413441.png)

![5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1413443.png)
